molecular formula C6H13BrO B2454644 1-(2-bromoethoxy)-2-methylpropane CAS No. 4963-16-0

1-(2-bromoethoxy)-2-methylpropane

Cat. No.: B2454644
CAS No.: 4963-16-0
M. Wt: 181.073
InChI Key: WXZQNJCVYHJEIK-UHFFFAOYSA-N
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Description

1-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H13BrO. It is a brominated ether, often used as an intermediate in organic synthesis. The compound is characterized by its bromine atom attached to an ethyl group, which is further connected to a 2-methylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropyl alcohol with ethylene oxide, followed by bromination. The reaction conditions often require a solvent such as dichloromethane and a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic steps but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-bromoethoxy)-2-methylpropane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles like amines or thiols.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used to induce elimination, forming alkenes.

Major Products:

    Substitution Reactions: The major products are ethers, amines, or thiols, depending on the nucleophile used.

    Elimination Reactions: The major product is typically an alkene, such as 2-methylpropene.

Scientific Research Applications

1-(2-bromoethoxy)-2-methylpropane is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological pathways.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethoxy)-2-methylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various synthetic applications to introduce the 2-(2-methylpropoxy)ethyl group into target molecules.

Comparison with Similar Compounds

    2-Bromoethyl methyl ether: Similar in structure but with a methyl group instead of a 2-methylpropoxy group.

    2-(2-Methylpropoxy)ethyl chloride: Similar but with a chlorine atom instead of bromine.

    2-(2-Methylpropoxy)ethyl iodide: Similar but with an iodine atom instead of bromine.

Uniqueness: 1-(2-bromoethoxy)-2-methylpropane is unique due to its specific reactivity profile, which is influenced by the bromine atom. Bromine is a better leaving group compared to chlorine, making this compound more reactive in nucleophilic substitution reactions. This property is particularly useful in synthetic organic chemistry for the efficient introduction of the 2-(2-methylpropoxy)ethyl group into various substrates.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZQNJCVYHJEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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